molecular formula C27H24N6O2 B11608419 6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11608419
M. Wt: 464.5 g/mol
InChI Key: DGDJPNFRJHLNOU-UHFFFAOYSA-N
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Description

“6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” is a complex organic compound that belongs to the class of triazatricyclo compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the triazatricyclo core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of functional groups: Various functional groups such as the imino, oxo, and phenylethyl groups are introduced through specific reactions like condensation, oxidation, and substitution.

    Final assembly: The final compound is assembled through coupling reactions, often using reagents like coupling agents and catalysts.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and purity. Techniques like continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

“6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of imino and oxo groups to amines and alcohols, respectively.

    Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

“6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[840

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer and infections.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of “6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating cellular responses.

    Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Triazatricyclo derivatives: Compounds with similar triazatricyclo cores but different functional groups.

    Phenylethyl derivatives: Compounds with phenylethyl groups attached to different cores.

    Pyridinylmethyl derivatives: Compounds with pyridinylmethyl groups attached to various scaffolds.

Uniqueness

“6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” is unique due to its specific combination of functional groups and the triazatricyclo core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H24N6O2

Molecular Weight

464.5 g/mol

IUPAC Name

6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H24N6O2/c1-18-7-6-13-33-24(18)31-25-22(27(33)35)15-21(26(34)30-17-20-10-5-12-29-16-20)23(28)32(25)14-11-19-8-3-2-4-9-19/h2-10,12-13,15-16,28H,11,14,17H2,1H3,(H,30,34)

InChI Key

DGDJPNFRJHLNOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCC5=CN=CC=C5

Origin of Product

United States

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